4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride
Description
Historical Context and Development
The development of 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride emerges from a rich historical foundation in piperazine chemistry that spans several decades. The foundational work in fluorophenylpiperazine derivatives can be traced to the early 1980s, when para-Fluorophenylpiperazine was first discovered as a metabolite of the hypnotic agent niaprazine in 1982. This initial discovery established the groundwork for understanding the metabolic pathways and pharmacological potential of fluorinated piperazine structures.
The evolution of piperazine-carboximidamide chemistry gained momentum through systematic exploration of structure-activity relationships. Research efforts have demonstrated that the introduction of carboximidamide functionality to piperazine scaffolds creates compounds with distinct pharmacological profiles compared to their carboxamide counterparts. The development of synthetic methodologies for 1-amidino-4-arylpiperazine derivatives has been particularly significant, with established procedures involving the fusion of phenylpiperazine hydrochlorides with cyanamide at elevated temperatures of 220 degrees Celsius.
The specific compound 4-(2-Fluorophenyl)piperazine-1-carboximidamide has been documented in multiple salt forms, with the sulfate salt bearing the Chemical Abstracts Service number 1987514-49-7 being well-characterized in commercial databases. The hydrochloride salt variant represents an important alternative formulation that offers different solubility and stability characteristics, making it valuable for specific research applications.
Significance in Piperazine-Carboximidamide Research
The significance of 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride within piperazine-carboximidamide research extends across multiple dimensions of medicinal chemistry and pharmacological investigation. This compound serves as a representative example of how fluorine substitution can modulate the electronic and steric properties of piperazine-carboximidamide scaffolds, thereby influencing their biological activity profiles.
Research has established that carboximidamide-containing piperazines exhibit distinct binding affinities and selectivity patterns compared to their carboxamide analogs. The carboximidamide functional group introduces unique hydrogen bonding capabilities and electronic characteristics that can significantly alter receptor interactions. In the context of structure-activity relationship studies, compounds containing the 4-(2-fluorophenyl)piperazine motif have demonstrated the importance of halogen substitution patterns in determining biological activity.
The compound's molecular structure, with the empirical formula C₁₁H₁₅FN₄ for the free base form, exemplifies the careful balance between lipophilicity and hydrophilicity that characterizes successful drug-like molecules. The fluorine atom at the ortho position of the phenyl ring introduces specific electronic effects that distinguish this compound from its meta- and para-substituted isomers, as well as from non-halogenated variants.
| Structural Parameter | 4-(2-Fluorophenyl)piperazine-1-carboximidamide |
|---|---|
| Molecular Weight (free base) | 237.26 g/mol |
| Fluorine Position | ortho (2-position) |
| Functional Group | Carboximidamide |
| Ring System | Piperazine |
| Heteroatoms | 5 (4 nitrogen, 1 fluorine) |
Research into equilibrative nucleoside transporters has highlighted the importance of fluorophenyl piperazine derivatives, with studies demonstrating that the presence of halogen substituents in the fluorophenyl moiety is essential for inhibitory effects on both equilibrative nucleoside transporter 1 and equilibrative nucleoside transporter 2. These findings underscore the critical role that precise substitution patterns play in determining the biological activity of these compounds.
Relationship to Other Fluorophenyl Piperazine Derivatives
The relationship between 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride and other fluorophenyl piperazine derivatives reveals a complex network of structural similarities and differences that influence their respective biological and chemical properties. Within the broader family of fluorophenyl piperazines, positional isomerism plays a crucial role in determining activity profiles and pharmacological characteristics.
Para-Fluorophenylpiperazine, historically significant as one of the first characterized members of this family, differs from the ortho-substituted variant in several important aspects. The para-isomer has been extensively studied for its psychoactive properties and its role as a metabolite, whereas the ortho-fluorinated derivatives like 4-(2-Fluorophenyl)piperazine-1-carboximidamide represent a distinct structural class with different electronic and steric characteristics.
The carboximidamide functionality distinguishes this compound from related derivatives such as 4-(2-fluorophenyl)piperazine-1-carboxamide, which bears the Chemical Abstracts Service number 1179087-17-2. The structural difference between carboximidamide and carboxamide groups, while subtle, introduces significant changes in hydrogen bonding patterns, basicity, and overall molecular reactivity.
| Compound Class | Example | Key Structural Features |
|---|---|---|
| Carboximidamide Derivatives | 4-(2-Fluorophenyl)piperazine-1-carboximidamide | C=N-NH₂ functionality |
| Carboxamide Derivatives | 4-(2-fluorophenyl)piperazine-1-carboxamide | C=O-NH₂ functionality |
| Simple Fluorophenyl Piperazines | para-Fluorophenylpiperazine | No additional carbonyl functionality |
Studies examining structure-activity relationships within fluorophenyl piperazine series have demonstrated that the position of fluorine substitution significantly affects biological activity. Research on equilibrative nucleoside transporter inhibitors has shown that the presence of halogen substitutes, regardless of position, is essential for inhibitory effects, but the specific position influences the degree and selectivity of activity. This finding emphasizes the importance of systematic investigation across positional isomers.
The relationship extends to more complex derivatives that incorporate the fluorophenyl piperazine motif within larger molecular frameworks. For instance, compounds such as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine represent sophisticated elaborations of the basic fluorophenyl piperazine structure. These extended structures demonstrate how the core 2-fluorophenyl piperazine unit can serve as a building block for more complex pharmaceutical agents.
The synthetic accessibility of 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride, achievable through established methods for carboximidamide formation, positions it as a valuable intermediate for further structural modifications. The general synthetic approach involves the reaction of the corresponding phenylpiperazine with cyanamide under thermal conditions, followed by salt formation with hydrochloric acid to yield the desired hydrochloride salt.
Properties
IUPAC Name |
4-(2-fluorophenyl)piperazine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4.ClH/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;/h1-4H,5-8H2,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWCMGIFPNFICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride typically involves the reaction of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a suitable solvent such as diethylene glycol monomethyl ether. The reaction is carried out under reflux conditions with microwave irradiation to enhance the reaction rate and yield . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenylpiperazine derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring.
Scientific Research Applications
The compound has shown significant potential in various biological assays, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. Research has demonstrated that derivatives of 4-(2-fluorophenyl)piperazine exhibit varying degrees of MAO-A and MAO-B inhibitory activities. For instance, a study highlighted that certain derivatives containing the 2-fluorophenyl piperazine moiety displayed potent inhibitory effects on MAO-B, with IC50 values as low as 0.013 µM for the most active compounds . This suggests a promising avenue for developing treatments for neurological disorders where MAO inhibition is beneficial.
Synthesis and Derivatives
The synthesis of 4-(2-fluorophenyl)piperazine-1-carboximidamide hydrochloride typically involves the reaction of commercially available piperazine derivatives with appropriate carboximidamide precursors. The synthetic routes often utilize various coupling reactions to introduce the fluorophenyl group, which is crucial for enhancing biological activity. For example, one method involves reacting 3,6-dichloropyridazine with 2-fluorophenyl piperazine to create derivatives that can be further modified to enhance their pharmacological profiles .
Table 1: Synthetic Pathways for Derivatives
| Compound | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| T1 | Reaction with 3,6-dichloropyridazine | 85 | MAO-B Inhibitor (IC50 = 0.013 µM) |
| T2 | Coupling with substituted benzaldehydes | 90 | Anticancer activity against HCT-116 |
| T3 | Hydrolysis and condensation reactions | 95 | Cytotoxic effects on L929 cells |
Therapeutic Potential
The therapeutic applications of this compound extend beyond MAO inhibition. Its derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain analogs exhibit cytotoxicity against various cancer cell lines including HCT-116 and HeLa, with IC50 values ranging from 7 to 19 µM . These findings suggest that compounds derived from 4-(2-fluorophenyl)piperazine could serve as lead compounds in the development of new anticancer agents.
Moreover, the potential use of these compounds as agonists at trace amine-associated receptor 1 (TAAR1) has been explored. Agonism at TAAR1 may provide novel therapeutic strategies for psychiatric disorders, highlighting the versatility of this compound in addressing complex health issues .
Case Studies
Several case studies have documented the efficacy of derivatives of 4-(2-fluorophenyl)piperazine in preclinical settings:
- Case Study A : A derivative was tested for its ability to inhibit MAO-B in a rodent model of depression, showing significant improvements in behavioral assays compared to controls.
- Case Study B : In vitro assays demonstrated that another derivative exhibited selective cytotoxicity towards cancer cell lines while sparing normal fibroblasts, indicating a favorable therapeutic index.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group and the piperazine ring can interact with various receptors and enzymes, modulating their activity. This compound may act as an inhibitor or activator of certain biochemical pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The 2-fluorophenyl derivative exhibits a moderate yield (57%), higher than analogs with bulky substituents (e.g., CF₃ at 31%) .
- Para-substituted fluorophenyl (4-F) shows comparable yield (53%) to the target compound, suggesting minimal positional effects on synthesis efficiency.
- Electron-donating groups (e.g., OCH₃) reduce yield (43%), likely due to decreased reactivity in nucleophilic substitution .
Physicochemical Properties
Melting Points and Stability
Key Observations :
- The 2-fluorophenyl derivative has a high melting point (>280°C), indicative of strong crystalline packing and stability, comparable to CF₃-substituted analogs .
- Chlorine substituents lower melting points, possibly due to reduced hydrogen bonding capacity compared to fluorine.
Spectral Characteristics
- IR Spectroscopy : The target compound shows N-H stretches at 3295–3170 cm⁻¹ and C-H aromatic vibrations at 1595–1473 cm⁻¹, consistent with other analogs .
- ¹H NMR : The 2-fluorophenyl group causes distinct aromatic splitting (δ 6.96–7.28 ppm), differing from 4-F analogs (simpler para-substitution patterns) .
Biological Activity
4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2-fluorophenyl group and a carboximidamide moiety. This unique structure is believed to contribute to its biological activity by enhancing binding affinity to various molecular targets.
The mechanism of action involves interaction with specific receptors or enzymes. The fluorophenyl group enhances binding affinity, while the piperazine ring provides structural stability. The compound may modulate the activity of neurotransmitter receptors and enzymes, leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride.
Case Study: Cytotoxicity in Cancer Cell Lines
A notable study evaluated the compound's cytotoxic effects on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results are summarized in the following table:
| Cell Line | IC50 (µM) | Selectivity Ratio (HaCaT/Cell Line) |
|---|---|---|
| HCT-116 | 7 | 4 |
| MCF-7 | 18 | 2 |
| HeLa | 11 | 3.1 |
These findings indicate that the compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been studied for its antimicrobial effects.
Antimicrobial Efficacy
Research indicates that 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride exhibits strong antibacterial activity against various strains. The mechanism appears to involve permeabilization of bacterial membranes, leading to cell death .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar piperazine derivatives was conducted. The following table illustrates key differences:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-(2-Fluorophenyl)piperazine | Anticancer, Antimicrobial | Fluorophenyl substitution |
| 4-(4-Chlorophenyl)piperazine | Moderate Anticancer | Chlorine substituent |
| 4-(Methylphenyl)piperazine | Low Anticancer Activity | Methyl substitution |
This comparison highlights the enhanced activity attributed to the fluorinated structure of the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
